molecular formula C21H26N2O B2377027 2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole CAS No. 615280-67-6

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

Cat. No. B2377027
CAS RN: 615280-67-6
M. Wt: 322.452
InChI Key: SXVCIVZYXNRAQE-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds derived from benzylideneoxazoles, thiazoles, and imidazoles, similar in structural complexity to "2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole," have been synthesized and evaluated for their biological activities. For instance, a study reports the preparation of these compounds, showcasing their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating anti-inflammatory properties (Unangst et al., 1994).

Structural Characterization and Reactivity

Another aspect of research involves the synthesis and structural characterization of complexes containing new imidazolidine-bridged bis(phenolato) ligands. These studies illuminate the reactivity of such compounds, providing insights into their potential applications in material science and coordination chemistry (Xiao-Ping Xu et al., 2007).

Antioxidant Activity

Research on derivatives of 2,6-diisobornylphenol bearing an aminomethyl group at the position 4, similar in structural innovation to the queried compound, indicates their potential antioxidant activity. This underscores the importance of such compounds in developing new antioxidants (Buravlev et al., 2021).

Catalysis and Polymerization

The field of catalysis and polymerization also sees the application of imidazole derivatives. Novel 1-substituted imidazole derivatives have been investigated as thermal latent catalysts for epoxy-phenolic resins, highlighting the potential of such compounds in enhancing polymerization processes and material properties (Wong et al., 2007).

Fluorescence Studies and Sensor Development

Furthermore, imidazole-based compounds have been explored for their fluorescence properties, serving as chemosensors for the detection of ions like cyanide and mercury. This research avenue demonstrates the utility of such compounds in environmental monitoring and chemical sensing (Emandi et al., 2018).

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-5-14-23-19-9-7-6-8-18(19)22-20(23)15-24-17-12-10-16(11-13-17)21(2,3)4/h6-13H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVCIVZYXNRAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(tert-butyl)phenoxy)methyl)-1-propyl-1H-benzo[d]imidazole

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